REACTION_CXSMILES
|
C[Si](C)(C)CCOC(=O)[NH:7][C:8]1[C:9]([CH2:14][CH3:15])=[N:10][O:11][C:12]=1[CH3:13]>[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[CH2:14]([C:9]1[C:8]([NH2:7])=[C:12]([CH3:13])[O:11][N:10]=1)[CH3:15] |f:1.2|
|
Name
|
(3-ethyl-5-methylisoxazol-4-yl)-carbamic acid 2-trimethylsilanylethyl ester
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCOC(NC=1C(=NOC1C)CC)=O)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate (150 ml)
|
Type
|
WASH
|
Details
|
washed with sodium hydrogencarbonate solution (30 ml)
|
Type
|
WASH
|
Details
|
washed with water (30 ml)
|
Type
|
WASH
|
Details
|
washed with brine (30 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica eluting with 50-100% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NOC(=C1N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |